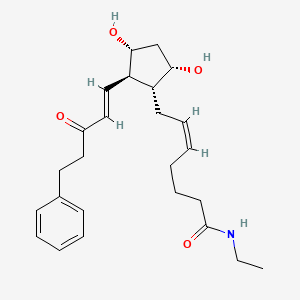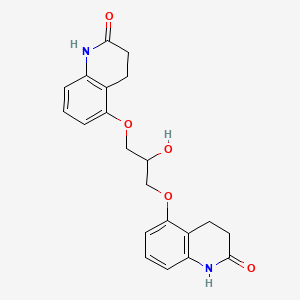
Imidafenacin Related Compound 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidafenacin is a urinary antispasmodic of the anticholinergic class . It is used to reduce urinary frequency .
Synthesis Analysis
A new crystal form of imidafenacin has been identified, which has a simple preparation method and good stability . A study has also been conducted on the characterization of the polymorphism of imidafenacin .Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .Chemical Reactions Analysis
Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity .Physical And Chemical Properties Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .Aplicaciones Científicas De Investigación
Quantitative Determination in Human Plasma
A validated method for the quantitative determination of Imidafenacin in human plasma using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-MS/MS) has been established. This method supports clinical pharmacokinetic studies and ensures the stability, selectivity, recovery, precision, and accuracy of the tests, making it crucial for understanding the drug's behavior in the human body (Hu et al., 2016).
Pharmacokinetic and Binding Profile
The pharmacokinetic properties of Imidafenacin, including its receptor binding in various tissues, have been a focus of study. Research indicates that Imidafenacin exhibits functional selectivity for the bladder over other organs, which may explain its bladder-selective pharmacological effects. The study of in vivo muscarinic receptor binding in relation to pharmacokinetics offers a deeper understanding of the drug's selectivity and its potential therapeutic applications (Ito et al., 2011).
Metabolic Pathways and Drug Interactions
Understanding the metabolism of Imidafenacin and its potential interactions with other drugs is essential for ensuring its safe use. Research has investigated the major enzymes responsible for Imidafenacin's metabolism, the impact of other drugs on its metabolism, and its potential to affect the metabolism of other drugs. This research is pivotal for predicting drug-drug interactions and optimizing therapeutic strategies (Kanayama et al., 2007).
Pharmacological Effects and Muscarinic Receptor Binding
Studies have focused on the pharmacological effects of Imidafenacin, especially its influence on bladder muscarinic receptors. Research involving radioligand binding assays has provided insights into the drug's selective and long-lasting binding to bladder muscarinic receptors, highlighting its potential for treating conditions like overactive bladder (Yamada et al., 2011).
Safety And Hazards
Propiedades
Número CAS |
212756-27-9 |
|---|---|
Nombre del producto |
Imidafenacin Related Compound 10 |
Fórmula molecular |
C21H23N3O |
Peso molecular |
333.44 |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




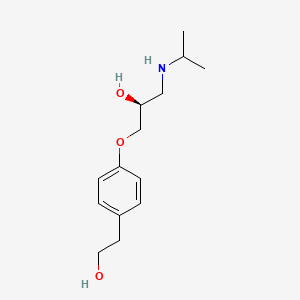
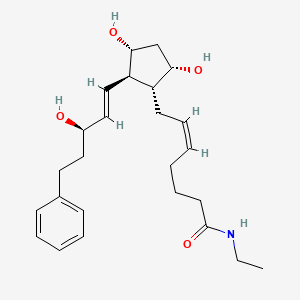
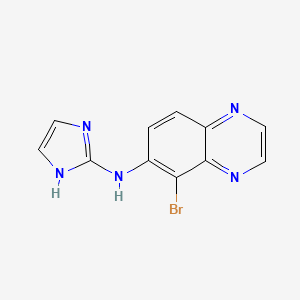

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
